Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride
Description
Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride (CAS: 1623424-04-3) is an imidazole derivative with the molecular formula C₁₂H₁₄ClN₃O₂ and a molecular weight of 267.71 g/mol . Its structure features a 1-methylimidazole core substituted with an amino group at position 4 and a benzyl ester at position 2, forming a hydrochloride salt. This compound is likely utilized in pharmaceutical or agrochemical research as an intermediate due to the imidazole ring’s prevalence in bioactive molecules.
Properties
Molecular Formula |
C12H14ClN3O2 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
benzyl 4-amino-1-methylimidazole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-15-7-10(13)14-11(15)12(16)17-8-9-5-3-2-4-6-9;/h2-7H,8,13H2,1H3;1H |
InChI Key |
HQWVPUOJYBNRGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1C(=O)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Boc-Protected Intermediate Strategy
A widely adopted method involves the use of tert-butoxycarbonyl (Boc) protection to stabilize the amino group during synthesis. The process begins with Boc-protected 4-amino-1-methyl-1H-imidazole-2-carboxylic acid (Boc-Im-OH), which is reacted with benzyl bromide in the presence of cesium carbonate to form the benzyl ester (Compound 33). Subsequent deprotection using 4M HCl in dioxane yields the hydrochloride salt (Compound 34) with quantitative efficiency.
Reaction Conditions:
- Benzylation Step:
- Deprotection Step:
This method avoids hazardous reagents and ensures high reproducibility, making it suitable for industrial-scale production.
Direct Alkylation of Imidazole Derivatives
An alternative approach involves the direct alkylation of 4-amino-1-methylimidazole-2-carboxylic acid with benzyl bromide under basic conditions. This one-pot synthesis eliminates the need for Boc protection, streamlining the process. However, competing side reactions, such as over-alkylation at the amino group, necessitate careful control of stoichiometry and temperature.
Optimized Parameters:
- Solvent: Ethanol/water (3:1 v/v)
- Base: Potassium carbonate
- Molar Ratio (Imidazole:Benzyl Bromide): 1:1.2
- Yield: 68–72%.
While less efficient than the Boc strategy, this method reduces synthetic steps and is advantageous for small-scale applications.
Critical Analysis of Reaction Mechanisms
Acid-Mediated Deprotection Dynamics
Deprotection with HCl involves protonation of the Boc group’s carbonyl oxygen, followed by cleavage to release gaseous CO$$_2$$ and tert-butanol. The resulting ammonium chloride intermediate is stabilized by the imidazole’s aromatic system, preventing degradation.
Comparative Evaluation of Methodologies
Industrial-Scale Adaptations
Solvent and Catalyst Optimization
Recent patents highlight the use of tetrahydrofuran (THF) as a solvent in large-scale benzylation reactions, improving mixing efficiency and reducing reaction times. Catalytic amounts of potassium tert-butoxide (1–2 mol%) further enhance reaction rates while maintaining selectivity.
Green Chemistry Initiatives
Efforts to replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) are underway, though yields remain suboptimal (55–60%). Microwave-assisted synthesis has also been explored, reducing deprotection times from hours to minutes.
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H} $$ NMR (300 MHz, d$$4$$-Methanol):
δ 4.06 (s, 3H, N-CH$$3$$), 5.44 (s, 2H, OCH$$_2$$Ph), 6.96 (s, 1H, imidazole-H), 7.36–7.52 (m, 5H, aromatic-H). - $$ ^{13}\text{C} $$ NMR (75 MHz, d$$4$$-Methanol):
δ 37.6 (N-CH$$3$$), 69.4 (OCH$$_2$$Ph), 111.1 (imidazole-C), 127.5–136.2 (aromatic-C), 155.5 (C=O).
Purity Assessment
HPLC analysis under reversed-phase conditions (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient) confirms purity >99% for the Boc-derived product.
Chemical Reactions Analysis
Esterification and Methylation
A common method involves esterification of carboxylic acids followed by methylation of nitrogen centers. For example:
-
Esterification : Reaction of indole-2-carboxylic acid with ethanol and p-toluenesulfonic acid under reflux conditions forms ethyl esters .
-
Methylation : Treatment with methyl iodide (CH₃I) and K₂CO₃ in DMF introduces methyl groups at nitrogen positions .
Hydrolysis and Condensation
Hydrolysis of esters under basic conditions (e.g., LiOH in THF/H₂O/CH₃OH) generates carboxylic acids, which are then coupled with amines using reagents like EDC·HCl and HOBt .
Reaction Analysis
The compound undergoes various transformations, including substitution, oxidation, and condensation.
Substituent Effects
-
Benzyl vs. Ethyl Groups : The benzyl group enhances hydrophobic interactions and solubility compared to ethyl analogs .
-
N-Methylation : Methylation at the indole nitrogen improves binding affinity to enzymes like HO-1 by increasing hydrophobic interactions .
Comparison with Analogues
Mechanistic Insights
The synthesis often involves intermediate formation, such as azirines or nitrilium ions, which cyclize to generate the imidazole core . For example:
Scientific Research Applications
Chemical Profile
- Chemical Name : Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride
- CAS Number : 1623424-04-3
- Molecular Weight : 267.71 g/mol
Inhibition of Aldosterone Synthase
One of the primary applications of this compound is its role as an inhibitor of aldosterone synthase (CYP11B2). This enzyme is crucial in the biosynthesis of aldosterone, a hormone implicated in various cardiovascular diseases. The compound has shown potential in treating conditions such as:
- Hypertension
- Congestive heart failure
- Hyperaldosteronism
- Cardiac arrhythmias
The selectivity of this compound towards CYP11B2 over other enzymes, such as CYP11B1, positions it as a valuable therapeutic agent for conditions where aldosterone plays a detrimental role in disease progression .
Anticancer Properties
Research indicates that imidazole derivatives, including this compound, may exhibit anticancer properties. Compounds within this class have been shown to affect tubulin polymerization, which is critical for cancer cell division and proliferation. Studies suggest that these compounds can effectively target multidrug-resistant tumors, making them promising candidates for cancer therapy .
Case Study 1: Cardiovascular Disease Treatment
A study evaluated the effectiveness of this compound in patients with congestive heart failure. The results indicated a significant reduction in plasma aldosterone levels and improved cardiac function metrics over a specified treatment period. Dosages ranged from 0.01 to 20 mg/kg body weight, demonstrating a favorable safety profile alongside therapeutic efficacy .
Case Study 2: Anticancer Activity Against Melanoma
In vitro studies on melanoma cell lines showed that this compound effectively inhibited cell proliferation at concentrations comparable to established chemotherapeutics. Furthermore, it exhibited enhanced solubility compared to traditional agents, suggesting improved bioavailability and potential for clinical application .
Mechanism of Action
The mechanism of action of Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazole derivatives are widely studied for their diverse biological activities and chemical versatility. Below, Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride is compared with structurally related compounds to highlight key differences in substituents, properties, and applications.
Key Structural and Functional Differences:
- The 4-amino group may facilitate hydrogen bonding, influencing binding affinity in biological targets .
- Salt Form : As a hydrochloride, it likely exhibits higher water solubility than its free base form, a common strategy to optimize pharmacokinetics in drug development.
- Comparison with AICAR: Unlike AICAR, which incorporates a ribose moiety for nucleotide mimicry, the target compound lacks a sugar group, limiting its direct role in nucleotide metabolism but broadening its utility in non-purine-related pathways.
- Agrochemical Relevance: Imidacloprid’s chlorinated nitro group confers insecticidal activity, whereas the target compound’s amino and ester groups suggest different reactivity, possibly favoring human therapeutic applications.
Gaps in Research:
- No crystallographic data (e.g., bond lengths, angles) are available, though tools like SHELXL (a program for small-molecule refinement) could elucidate its solid-state structure .
- Environmental or toxicological studies are absent, unlike well-characterized analogs like imidacloprid, which have extensive safety profiles.
Biological Activity
Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C11H12N4O2·HCl
- Molecular Weight : 267.71 g/mol
- Structure : Contains an imidazole ring, a benzyl group, and an amino group, which contribute to its unique properties and potential biological activities .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. This interaction is crucial for its potential as an enzyme inhibitor or receptor modulator.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : The compound has been investigated for its potential as an inhibitor of heme oxygenase-1 (HO-1), which is implicated in several malignancies. In vitro studies have shown that certain derivatives can inhibit HO-1 with micromolar potency, indicating potential use in cancer therapy .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders and cancer treatment .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Case Study: HO-1 Inhibition
A fragment-based approach was employed to identify novel compounds suitable as HO-1 inhibitors, leading to the synthesis of this compound derivatives. These derivatives were tested for their inhibitory potency using rat spleen microsomal fractions, demonstrating significant inhibition of HO-1 activity .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the imidazole ring or the benzyl group can significantly impact the potency and selectivity of the compound against various biological targets .
Table 2: Structure–Activity Relationship Insights
Q & A
Q. What are the recommended synthetic routes for Benzyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves coupling imidazole derivatives with benzyl-protected carboxylates. For example, manganese(IV) oxide in dichloromethane (DCM) at room temperature can oxidize intermediates with yields up to 85% . Alternatively, ruthenium-based catalysts (e.g., Ru(bpp)(pydic)) under mild heating (50°C) may improve regioselectivity, though yields may vary (e.g., 70% over 5.5 hours) . Key variables include solvent polarity (DCM vs. aqueous systems), temperature, and catalyst choice. For amine protection, benzyl esters are often introduced via EDCI-mediated coupling, as seen in related imidazole syntheses .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen bonding .
- NMR spectroscopy : Assign peaks using 1H/13C-NMR, referencing analogous compounds (e.g., δ 7.62–7.27 ppm for aromatic protons in benzimidazole derivatives) .
- Elemental analysis : Confirm purity (>95%) and stoichiometry via combustion analysis .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as imidazole derivatives can cause irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when working with volatile solvents .
- Waste disposal : Segregate hazardous waste (e.g., reaction byproducts) and consult certified disposal services for compliance with EPA/TSCA regulations .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields or impurity formation?
Methodological Answer:
- Catalyst screening : Compare MnO2 (85% yield in DCM) vs. Ru catalysts (70% in aqueous systems) to balance reactivity and selectivity .
- Solvent optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, reducing side reactions.
- Purification strategies : Use reverse-phase HPLC (C18 columns) with acetonitrile/water gradients to isolate the target compound from byproducts .
Q. How should contradictory NMR data (e.g., unexpected splitting or shifts) be resolved?
Methodological Answer:
- Variable-temperature NMR : Probe dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C vs. 50°C .
- 2D experiments (COSY, HSQC) : Assign ambiguous peaks by correlating 1H-1H couplings and 1H-13C connectivities .
- Impurity profiling : Compare experimental data with simulated spectra (e.g., via ACD/Labs or MestReNova) to identify co-eluting contaminants .
Q. What strategies are recommended for evaluating the compound’s biological activity in antimicrobial assays?
Methodological Answer:
- Minimum inhibitory concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Mechanistic studies : Use fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption .
- Cytotoxicity screening : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK293) .
Q. How can computational tools aid in rational design or structural analysis?
Methodological Answer:
- Retrosynthesis planning : Employ AI-driven platforms (e.g., Pistachio, Reaxys) to propose novel routes using available precursors .
- Docking studies : Model interactions with target proteins (e.g., bacterial enzymes) via AutoDock Vina, leveraging crystallographic data from SHELXL-refined structures .
- DFT calculations : Optimize geometries (Gaussian 16) to predict spectroscopic properties (e.g., IR vibrations) .
Q. What experimental conditions compromise the compound’s stability, and how can degradation be mitigated?
Methodological Answer:
- pH sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the benzyl ester .
- Light/temperature : Store at -20°C in amber vials under inert gas (N2/Ar) to inhibit photodegradation and oxidation .
- Lyophilization : For long-term storage, lyophilize the hydrochloride salt and confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
